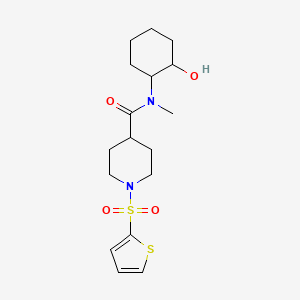

N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves the reaction of N-arylamides of acetoacetic acid with aromatic aldehydes in the presence of piperidine. This process produces a series of compounds, including N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a similar structural framework to the target compound. The structures of these products are typically confirmed using spectroscopic methods such as IR, PMR, and mass spectroscopy (Gein et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, is characterized by the presence of the piperidine ring, a nitrogen-containing six-membered ring. This structural motif is critical for the compound's biological activity and interaction with biological receptors. The arene sulfonyl group on N4 of similar compounds has been found crucial for the high enantioselectivity of certain catalysts, indicating the importance of molecular structure in determining the compound's chemical behavior and applications (Wang et al., 2006).

Chemical Reactions and Properties

Piperidine derivatives, including our compound of interest, undergo various chemical reactions that highlight their versatile chemical properties. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate the potential for modifying the piperidine core to enhance biological activity. Substituting the benzamide with bulky moieties significantly increases activity, underscoring the influence of chemical modifications on the compound's properties (Sugimoto et al., 1990).

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Toxicology

Research has explored the characterization of psychoactive substances, where related arylcyclohexylamines were identified and analyzed using advanced techniques like gas chromatography and mass spectrometry. These methods are crucial for identifying chemical compounds in biological matrices, suggesting applications in forensic toxicology and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Research

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, a series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides showed promising results against microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Gein, Levandovskaya, Nosova, Antonova, Voronina, Vakhrin, & Krivenko, 2007).

Neuropharmacology

Piperidine derivatives have been synthesized and tested for their activity against acetylcholinesterase, a key enzyme involved in neurodegenerative diseases. Such studies highlight the therapeutic potential of piperidine-based compounds in treating conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Material Science

In the development of new materials, research on nanofiltration membranes utilized diamine monomers, including piperazine, to create chlorine-tolerant membranes. This application is critical in water treatment technologies, indicating the role of similar compounds in enhancing the performance of filtration systems (Tang, Xu, Xue, Wei, & Yang, 2016).

Organic Chemistry and Catalysis

The study of reactions involving isocyanides and amines catalyzed by metal compounds has implications for synthetic chemistry. Such reactions facilitate the production of formamidines, underscoring the utility of related compounds in catalysis and organic synthesis (Saegusa, Ito, Kobayashi, Hirota, & Yoshioka, 1969).

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-18(14-5-2-3-6-15(14)20)17(21)13-8-10-19(11-9-13)25(22,23)16-7-4-12-24-16/h4,7,12-15,20H,2-3,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKYQTXNFZSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)